BT-Cic

Description

Contextualization of Non-Fullerene Acceptors in Organic Photovoltaics

For nearly two decades, organic solar cells were predominantly based on bulk heterojunctions (BHJ) utilizing polymer donors and fullerene acceptors. rsc.orgrsc.org While fullerenes were integral to early high-performance OPVs, their limitations in synthetic flexibility, cost, and stability motivated the development of alternative materials, known as non-fullerene acceptors (NFAs). rsc.orgox.ac.uk The advent of NFAs has revolutionized the field, leading to a rapid increase in power conversion efficiencies (PCEs), now exceeding 18% for single-junction devices. acs.orgsigmaaldrich.com NFAs offer significant advantages over fullerenes, including tunable bandgaps, energy levels, planarity, and crystallinity, which allow for better control over the morphology of the active layer and improved device stability. rsc.orgresearchgate.net They can also be produced using more facile synthesis methods and chemically modified to broaden the absorption range and tune electronic properties. rsc.org

Significance of Benzothiophene-Derived Compounds in Modern Optoelectronics

Benzothiophene (B83047) and its derivatives, such as benzothienobenzothiophenes (BTBTs), represent a class of heteroacenes that have garnered considerable attention in organic electronics due to their remarkable electronic properties. researchgate.netnih.govacs.org These compounds, incorporating sulfur atoms, contribute to desirable characteristics like narrow bandgaps and efficient charge transport pathways. researchgate.net BTBT derivatives, in particular, have demonstrated high charge carrier mobility, making them promising candidates for applications in OFETs and other electronic devices. researchgate.netnih.gov Researchers have explored various synthetic strategies to tailor the properties of these derivatives, contributing to advancements in high-performance organic semiconductors. researchgate.net The BTBT core has been utilized in designing materials for OFETs and has shown potential for high mobility n-type organic semiconductors. researchgate.netacs.org

Overview of Current Research Trajectories for Small Molecule Organic Semiconductors

The market for organic semiconductors is experiencing significant expansion, driven by advancements in materials science and the growing demand for flexible and lightweight electronic devices. gminsights.com Small molecule organic semiconductors are gaining traction due to their higher purity, well-defined structures, and superior charge transport properties compared to their polymeric counterparts. gminsights.com Research in this area focuses on developing materials for applications in OLEDs, OFETs, and organic sensors. gminsights.com Key trends include advancements in material synthesis to improve charge carrier mobility and stability, with ongoing efforts to develop more durable and efficient devices. gminsights.com The design of novel organic molecules with improved optoelectronic performance and stability is a primary focus. nih.gov Research also explores the composite application of organic semiconductors with other materials and the optimization of organic-metal interfaces to enhance device performance. nih.gov Despite progress, challenges such as lower charge carrier mobility and limited stability under environmental factors like light and heat still need to be addressed for wider application in high-performance electronic devices. nih.gov

BT-Cic as a Non-Fullerene Acceptor

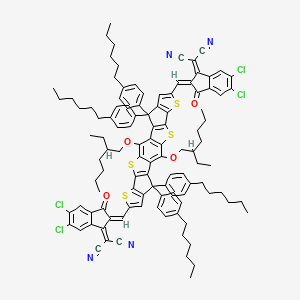

This compound, a benzothiophene-derived compound, has been investigated as a non-fullerene acceptor in organic photovoltaic devices. researchgate.networldscientific.com It is characterized as a highly efficient, ultra-narrow bandgap, near-infrared (NIR) absorbing NFA. scientificlabs.iesigmaaldrich.com The molecular structure of this compound is based on a benzothiophene core with specific end-capping acceptor moieties. researchgate.networldscientific.com

Research has explored tuning the optoelectronic properties of this compound-based NFAs through alterations of peripheral acceptors. researchgate.net These modifications can significantly impact charge-transfer properties, light-harvesting capability, exciton (B1674681) binding energy, bandgap, and maximum absorption wavelength (λmax). researchgate.net For instance, designed structures derived from this compound by replacing its end-capper with different electron-withdrawing moieties showed varied absorption profiles, energy levels, and charge transport properties. researchgate.networldscientific.com Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate the photovoltaic properties of these modified molecules. researchgate.networldscientific.com

This compound absorbs light in the range of 650 to 1000 nm, exhibiting transparency in the visible spectrum, which makes it suitable for semitransparent organic solar cells. researchgate.net Its optical bandgap has been determined to be around 1.33 eV based on the absorption onset. researchgate.net Electrochemical measurements, such as cyclic voltammetry, have been used to determine the energy levels of this compound, with reported HOMO and LUMO energies. researchgate.net

In organic solar cells, this compound has been used in bulk heterojunction blends, often paired with polymer donors like PTB7-Th or PCE-10. researchgate.netosti.gov Devices employing this compound as the NFA have demonstrated promising photovoltaic performance. For example, a tandem solar cell utilizing this compound as the NFA in the rear cell (paired with PCE-10 as the donor) and an evaporated small molecule in the front cell achieved a power conversion efficiency of 15%. sigmaaldrich.comsigmaaldrich.com Even larger area devices (1 cm²) using PCE-10:this compound blends have shown PCEs over 11.5%. sigmaaldrich.com

The performance of this compound-based devices is influenced by factors such as the blend ratio with the donor material and the thickness of the active layer. osti.govmdpi.com Research also indicates that intermolecular interactions, such as Cl...Cl and Cl...S interactions, can enhance stacking in donor-acceptor blend films, potentially improving device performance. researchgate.netresearchgate.net

Studies have also investigated the scalability of semitransparent OPVs using PCE-10:this compound blends, showing that efficient performance can be maintained in larger area devices with appropriate electrode design. osti.gov

However, research also highlights potential challenges, such as end-capping exchange reactions that can occur between A-D-A type NFAs like this compound during blending, potentially leading to impurities that affect device reproducibility and stability. pnas.org

The optoelectronic properties of this compound and its derivatives are crucial for their performance in OPVs. The following table summarizes some reported properties:

| Property | Value Range / Description | Reference |

| Absorption Range | 650 - 1000 nm (NIR absorbing) | scientificlabs.ieresearchgate.net |

| Optical Bandgap (Eg) | ~1.33 eV (from absorption onset) | researchgate.net |

| Calculated Bandgap (Eg) | 1.66 - 1.99 eV (for derivatives) | researchgate.net |

| λmax (in chloroform) | 755.2 nm (for a derivative D3) | worldscientific.com |

| Exciton Binding Energy | 0.34 to 0.39 eV (for derivatives) | researchgate.net |

| Solubility | Soluble in THF, DCM, CF, CB, o-DCB at RT | researchgate.net |

| HOMO Energy Level | -5.49 (±0.02) eV | researchgate.net |

| LUMO Energy Level | -4.09 (±0.02) eV | researchgate.net |

| Power Conversion Efficiency (PCE) | 11.2% (with PTB7-Th) researchgate.net, 15% (in tandem with PCE-10) sigmaaldrich.comsigmaaldrich.com, >11.5% (1 cm² tandem) sigmaaldrich.com | |

| Average Visible Transmittance (AVT) | 26% (with PTB7-Th) researchgate.net, 38.1 ± 1.1% (ST-OPV module) osti.gov |

Detailed research findings on this compound and its derivatives often involve theoretical calculations and experimental characterization to understand their electronic structure, charge transport, and morphology in blends. researchgate.networldscientific.com These studies provide valuable information for the rational design of improved NFA materials for OPVs. researchgate.networldscientific.com

| Study Type | Focus | Key Findings (Examples related to this compound/derivatives) | Reference |

| Theoretical (TD-DFT) | Effect of end acceptor groups on optoelectronic properties of this compound derivatives | Alterations drastically modified charge-transfer properties, light-harvesting, exciton binding energy, bandgap, and λmax. Derivative D3 showed improved properties. | researchgate.networldscientific.com |

| Experimental (Device Fabrication) | Performance of this compound in OPVs with different donors and architectures | Tandem cells with PCE-10:this compound achieved high PCEs. sigmaaldrich.comsigmaaldrich.com Blends with PTB7-Th showed specific PCE and AVT values. researchgate.net Scalability to larger areas was demonstrated. osti.gov | sigmaaldrich.comresearchgate.netosti.gov |

| Experimental (Spectroscopy, Electrochemistry) | Optical and electronic properties of this compound thin films | UV-vis absorption showed NIR absorption and visible transparency. researchgate.net Cyclic voltammetry determined HOMO/LUMO energy levels. researchgate.net | researchgate.net |

| Investigation of Stability | Impact of end-capping exchange reactions on device stability | Reactions between NFAs like this compound can create impurities affecting reproducibility and stability. pnas.org | pnas.org |

The research on this compound underscores its potential as a key component in the development of high-performance organic solar cells, particularly those designed for semitransparent and tandem applications. Continued research into modifying its structure and understanding its behavior in blends is crucial for further optimizing its performance and addressing stability concerns. researchgate.netpnas.org

Properties

Molecular Formula |

C110H110Cl4N4O4S4 |

|---|---|

Molecular Weight |

1822.1 g/mol |

IUPAC Name |

2-[(2Z)-5,6-dichloro-2-[[20-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-2,14-bis(2-ethylhexoxy)-5,5,17,17-tetrakis(4-hexylphenyl)-9,12,21,24-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |

InChI |

InChI=1S/C110H110Cl4N4O4S4/c1-9-17-23-27-33-69-37-45-75(46-38-69)109(76-47-39-70(40-48-76)34-28-24-18-10-2)87-55-79(53-85-93(73(61-115)62-116)81-57-89(111)91(113)59-83(81)99(85)119)123-103(87)107-97(109)95-101(121-65-67(15-7)31-21-13-5)106-96(102(105(95)125-107)122-66-68(16-8)32-22-14-6)98-108(126-106)104-88(56-80(124-104)54-86-94(74(63-117)64-118)82-58-90(112)92(114)60-84(82)100(86)120)110(98,77-49-41-71(42-50-77)35-29-25-19-11-3)78-51-43-72(44-52-78)36-30-26-20-12-4/h37-60,67-68H,9-36,65-66H2,1-8H3/b85-53-,86-54- |

InChI Key |

QKGHNUQLBFDZDZ-HCWKZPPBSA-N |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

Origin of Product |

United States |

Theoretical Frameworks and Computational Methodologies in Bt Cic Research

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

TD-DFT is an extension of DFT that is used to study the excited states of molecules and predict their optical properties, such as absorption and emission spectra. For BT-Cic and its derivatives, TD-DFT is crucial for examining their photovoltaic properties, including absorption maxima (λmax) and excitation energies researchgate.netresearchgate.netnih.govworldscientific.comworldscientific.com. By simulating UV-Visible absorption spectra using TD-DFT, researchers can evaluate how structural modifications affect the light-harvesting capabilities of the molecules researchgate.netnih.govworldscientific.comworldscientific.com. This is particularly important for designing NFAs that can efficiently absorb sunlight in the relevant spectral range for OSC applications researchgate.networldscientific.com.

Computational Approaches for Predicting Optoelectronic Characteristics

Computational methods enable the prediction of various optoelectronic characteristics that are critical for the performance of organic electronic devices.

Frontier Molecular Orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of organic semiconductors fiveable.me. DFT calculations are used to determine the energy levels and spatial distribution of the HOMO and LUMO of this compound and its modified structures researchgate.netresearchgate.netnih.govosti.govresearchgate.net. The energy difference between the HOMO and LUMO is related to the electronic bandgap, and their spatial distribution provides insights into charge transfer characteristics researchgate.netnih.govosti.gov. The electron density distribution on the HOMO and LUMO orbitals helps in understanding the effect of electron-withdrawing or donating groups researchgate.netnih.govosti.gov.

The energy bandgap (Eg) is a key parameter that influences the optical and electrical properties of a semiconductor. Computational methods, primarily DFT, are used to determine the electronic bandgap (HOMO-LUMO gap) of this compound and its derivatives researchgate.netresearchgate.netnih.govworldscientific.com. The optical bandgap can also be estimated from the onset of the UV-Vis absorption spectrum, which is calculated using TD-DFT researchgate.netoaepublish.cominstanano.com. Studies on this compound-based molecules have shown that structural modifications can lead to a reduction in the bandgap, which is beneficial for broader light absorption in OSCs researchgate.netnih.govworldscientific.com. For instance, one study reported a lowest energy bandgap of 1.97 eV for a designed this compound derivative worldscientific.com. Another study on BTCIC-4Cl, a this compound derivative, reported an optical band gap of 1.31 eV oaepublish.com.

Reorganization energy is a crucial factor determining the charge transport rates in organic semiconductors. It represents the energy required for the molecule to relax structurally upon gaining or losing an electron or hole scm.com. Computational methods are employed to calculate the electron reorganization energy (λe) and hole reorganization energy (λh) for this compound and its related molecules researchgate.netresearchgate.netnih.govworldscientific.comosti.gov. Lower reorganization energies indicate more efficient charge transfer. Studies have shown that this compound-based molecules can exhibit low reorganization energies for both electrons and holes, suggesting efficient charge mobility researchgate.netresearchgate.netnih.govworldscientific.com. For example, a designed structure (D3) derived from this compound showed low λe (0.0063 eV) and λh (0.0099 eV) values worldscientific.com. Compared to fullerene acceptors like PC71BM, non-fullerene acceptors including this compound can have smaller intramolecular reorganization energies for electron transfer osti.gov.

Exciton (B1674681) binding energy (Eb) is the energy required to separate an electron-hole pair (exciton) into free charge carriers. A low exciton binding energy is desirable for efficient charge generation in photovoltaic devices. Computational methods are used to estimate the exciton binding energy of this compound-based materials researchgate.netresearchgate.networldscientific.comosti.govresearchgate.net. This is often calculated as the difference between the optical gap (S0 to S1 excitation energy from TD-DFT) and the electronic gap (HOMO-LUMO gap from DFT) researchgate.net. Studies have reported varying exciton binding energies for this compound derivatives, with lower values indicating easier exciton dissociation researchgate.netresearchgate.networldscientific.comresearchgate.net. For instance, a designed molecule (SM3) showed an exciton binding energy of 0.48 eV researchgate.net, while another derivative (D3) had a binding energy of 1.20 eV worldscientific.com. Lower binding energy suggests weaker coulombic interactions and facile exciton dissociation, leading to more effortless charge flow researchgate.net.

Data Table: Representative Computational Results for this compound Derivatives

| Molecule | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | Electronic Bandgap (eV) | Optical Bandgap (eV) | λe (eV) | λh (eV) | Exciton Binding Energy (eV) |

| This compound (Reference R) | TD-DFT B3LYP/6-31G worldscientific.com | - | - | 1.97 worldscientific.com | - | 0.0063 worldscientific.com | 0.0099 worldscientific.com | 1.20 worldscientific.com |

| Designed Molecule SM3 | DFT/TD-DFT (Details not specified in snippet) researchgate.net | - | - | 4.14 researchgate.net | - | - | - | 0.48 researchgate.net |

| Designed Molecule X3 | DFT/TD-DFT (B3LYP/6-31G (d,p)) researchgate.net | - | - | 2.07 researchgate.net | - | 0.00462 researchgate.net | 0.00232 researchgate.net | - |

| Designed Molecule X1 | DFT/TD-DFT (B3LYP/6-31G (d,p)) researchgate.net | - | - | - | - | - | - | 0.295 researchgate.net |

| This compound | DFT researchgate.net | -5.49 researchgate.net | -4.09 researchgate.net | - | 1.33 researchgate.net | - | - | - |

Note: Data compiled from various sources and may represent different computational setups and derivative structures. Empty cells indicate data not available in the provided snippets for that specific molecule and property.

Transition Density Matrix (TDM) Analysis for Exciton Dissociation

Transition Density Matrix (TDM) analysis is a powerful computational technique used to investigate the nature of electronic transitions and the dynamics of electron-hole pairs, known as excitons, within a molecule or molecular system. This analysis is particularly relevant for understanding exciton dissociation, a critical process in the operation of organic photovoltaic devices where absorbed light generates excitons that must separate into free charge carriers to produce an electric current.

Studies involving this compound and related non-fullerene acceptors (NFAs) have utilized TDM analysis to evaluate charge transfer characteristics. TDM analyses have revealed consistent charge transfer in newly designed entities based on this compound. researchgate.net A lower exciton binding energy (Eb) is generally indicative of more favorable exciton dissociation. acs.org Research on molecules derived from this compound has shown that modifications to peripheral acceptors can lead to reduced exciton binding energies, which is beneficial for exciton dissociation. acs.org For instance, in one study, a designed molecule (D3) based on this compound exhibited a low binding energy of 1.20 eV, suggesting it could be easily dissociated into charge carriers, with TDM results supporting easy exciton dissociation in this molecule. researchgate.networldscientific.com The analysis helps to visualize and quantify the spatial separation of electron and hole upon excitation, providing insights into the efficiency of charge separation at a donor-acceptor interface.

Density of States (DOS) Spectrum Analysis

Density of States (DOS) spectrum analysis is employed to understand the distribution of electronic energy levels within a material. In the context of organic semiconductors like this compound, DOS analysis provides information about the availability of states for electrons and holes, which is crucial for charge transport and electronic properties.

DOS graphs can reveal the contribution of different molecular fragments (such as the core, spacer, and acceptor units) to the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org For this compound and its derivatives, the electron-withdrawing effect of acceptor moieties is evident from the electronic density distribution observed in HOMO-LUMO orbitals and supported by DOS graphs. researchgate.netresearchgate.net Analysis of DOS can show how modifications to the molecular structure, such as altering end-capped acceptor groups, impact the energy level alignment and the distribution of electronic states. acs.org This information is vital for predicting charge injection and transport efficiencies in organic electronic devices.

Molecular Dynamics Simulations for Structural and Dynamic Insights

Molecular Dynamics (MD) simulations are computational methods that calculate the time-dependent behavior of a molecular system. uni-frankfurt.derug.nl By simulating the motion of atoms and molecules over time according to classical physics principles, MD provides insights into the structural dynamics, conformational changes, and interactions within a system. uni-frankfurt.de

Molecular dynamics simulations have been applied in the study of this compound. rsc.org These simulations can help to understand the morphology and molecular packing of this compound in thin films, which significantly influences charge transport and device performance in organic solar cells. MD simulations can also explore the dynamic disorder within molecular assemblies, which can affect carrier delocalization and charge mobility. researchgate.net While specific detailed findings of MD simulations solely focused on this compound's structural and dynamic insights were not extensively detailed in the provided search snippets beyond the confirmation of their application rsc.org, MD simulations in the broader field of organic electronics and for similar molecules (like those discussed in researchgate.net and mdpi.com) are used to investigate aspects such as molecular packing, interface formation between donor and acceptor materials, and the influence of temperature and environment on molecular conformation and charge transport pathways. These simulations can provide a dynamic view that complements the static insights obtained from quantum chemical calculations like TDM and DOS analysis.

Molecular Design Strategies and Structure Performance Relationships for Bt Cic

Rational Design of A-D-A Type Non-Fullerene Acceptors

The rational design of A-D-A type NFAs like BT-Cic involves selecting appropriate building blocks for the donor core and acceptor end groups to achieve desired electronic energy levels, absorption spectra, charge transport properties, and solid-state morphology. the-innovation.orgaip.orgx-mol.net The central donor unit often features a ladder-type or fused-ring structure, which promotes a rigid and planar backbone, enhancing π-π interactions and charge transport. the-innovation.orgrsc.org The electron-donating nature of the core contributes to the ICT effect, extending the absorption into the near-infrared (NIR) region. the-innovation.org The terminal acceptor groups, on the other hand, are chosen for their strong electron-withdrawing capabilities, which help to lower the LUMO energy level of the NFA, creating a suitable energy level offset with the donor material for efficient charge separation. the-innovation.orgpolyu.edu.hk

Strategic Modification of End-Capper Acceptor Moieties in this compound Derivatives

Modification of the end-capper acceptor moieties in this compound derivatives is a primary strategy to fine-tune their optoelectronic and photovoltaic properties. researchgate.networldscientific.comworldscientific.comnih.govnih.gov By altering the chemical structure of these terminal groups, researchers can influence the molecule's electronic structure, molecular conformation, and intermolecular interactions, ultimately impacting device performance. researchgate.networldscientific.comworldscientific.comnih.govnih.gov

Impact of Electron-Withdrawing Groups on Electronic Structure

The strength of the electron-withdrawing groups (EWGs) in the end-cappers significantly affects the electronic structure of this compound derivatives. Stronger EWGs tend to lower the LUMO energy level, which can increase the open-circuit voltage (V) of the solar cell when paired with a suitable donor. polyu.edu.hknih.govnih.gov Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) are often employed to investigate the impact of different EWGs on frontier molecular orbital (FMO) energy levels (HOMO and LUMO), band gap, and absorption spectra. researchgate.networldscientific.comworldscientific.comx-mol.netnih.govnih.gov For instance, replacing the end-capper moiety in this compound with different EWGs has been shown to modify absorption characteristics, energy band gaps, and reorganization energies for electron and hole transport. researchgate.networldscientific.comworldscientific.comnih.gov

Table 1 illustrates the impact of different end-capper modifications on calculated optoelectronic properties of this compound derivatives (denoted as D1-D4) compared to a reference molecule (R).

| Molecule | Absorption Maximum (λ) (nm, chloroform) | Energy Bandgap (E) (eV) | Electron Reorganization Energy (λ) (eV) | Hole Reorganization Energy (λ) (eV) | Exciton (B1674681) Binding Energy (eV) |

| R | - | - | - | - | - |

| D1 | - | - | - | - | - |

| D2 | - | - | - | - | - |

| D3 | 755.2 researchgate.networldscientific.comworldscientific.com | 1.97 researchgate.networldscientific.comworldscientific.com | 0.0063 researchgate.networldscientific.comworldscientific.com | 0.0099 researchgate.networldscientific.comworldscientific.com | 1.20 researchgate.networldscientific.comworldscientific.com |

| D4 | - | - | - | - | - |

Note: Data for R, D1, D2, and D4 were not explicitly available in the provided search snippets for all properties shown for D3.

As shown in Table 1, molecule D3, a this compound derivative with a strong electron-withdrawing acceptor moiety, exhibited a red shift in absorption (higher λ), a lower energy bandgap, and low reorganization energies for electron and hole transport, suggesting improved electron mobility and ease of exciton dissociation. researchgate.networldscientific.comworldscientific.com

Steric Hindrance and its Influence on Molecular Conformation

The steric bulk of the end-capper groups and attached side chains can influence the molecular conformation and packing in the solid state. rsc.org Bulky side chains can improve solubility, which is important for solution processing of OPVs. the-innovation.orgrsc.org They can also introduce steric hindrance that may affect the planarity of the molecule or suppress excessive aggregation, influencing the morphology of the active layer blend. rsc.org While a certain degree of steric hindrance can prevent overly strong aggregation, which might hinder charge transport, excessive steric hindrance can lead to twisted conformations that disrupt π-conjugation and reduce charge delocalization.

Noncovalent Intramolecular Interactions and Planarity Enhancement

Noncovalent intramolecular interactions, such as S...O, F...H, or Cl...S interactions, between the core and end-capper units can play a crucial role in rigidifying the molecular structure and enhancing planarity. rsc.orgnih.govresearchgate.net These interactions can act as conformational locks, limiting the rotation around single bonds and promoting a more coplanar backbone. rsc.orgnih.gov A planar and rigid structure is beneficial for efficient π-electron delocalization and strong intermolecular π-π stacking, which are essential for efficient charge transport and favorable film morphology. the-innovation.orgrsc.org For example, the introduction of chlorine atoms in this compound (BTIC-4Cl) compared to BT-IC has been shown to improve stacking and ordered molecular aggregates through Cl...Cl and Cl...S intermolecular interactions. researchgate.net

Exploration of Molecular Symmetry and Dipole Moment Influence

Molecular symmetry and dipole moment can influence the molecular packing, morphology, and charge separation/recombination processes in OPVs. pnas.orgox.ac.uktu-bs.de BT-IC and this compound (BTIC-4Cl) are reported to have C symmetry about their molecular backbones, resulting in small dipole moments (approximately 1.1 D). researchgate.netpnas.org Asymmetric molecules or those with larger dipole moments can sometimes lead to different packing arrangements and potentially affect charge transfer dynamics. pnas.org For instance, an impurity molecule (BTIC-2Cl) formed by the exchange of end groups between BT-IC and BTIC-4Cl has a significantly larger dipole moment (4.8 D) due to its asymmetric chlorination. pnas.org This change in dipole moment is expected to influence the charge transfer properties of blends containing this impurity. pnas.org

Conjugation Pathway Engineering for Enhanced Charge Delocalization

Engineering the conjugation pathway in this compound and its derivatives is vital for enhancing charge delocalization across the molecule. researchgate.netau.dk The conjugated backbone, typically consisting of alternating single and double bonds, allows for the delocalization of π electrons. researchgate.netau.dk The extent of this delocalization is influenced by the planarity and rigidity of the molecular structure, as well as the nature of the linking units between the donor core and acceptor end groups. rsc.orgosti.gov Extending the conjugation length, for example, by incorporating π-spacers, can lead to narrower band gaps and red-shifted absorption, allowing for better utilization of the solar spectrum. researchgate.networldscientific.comworldscientific.comacs.orgmdpi.com DFT calculations can visualize the electron and hole density distributions along the molecular axis, providing insights into the degree of charge delocalization within the molecule. researchgate.netosti.govumich.edu Efficient charge delocalization is crucial for reducing reorganization energies and facilitating efficient charge transport after exciton dissociation. researchgate.networldscientific.comworldscientific.comnih.gov

Structure-Property Correlations in this compound Analogues for Photovoltaic Optimization

This compound, also known as BTIC-4Cl or BTCIC, is a high-performance non-fullerene acceptor (NFA) widely utilized in organic photovoltaic (OPV) devices, particularly noted for its strong absorption in the near-infrared (NIR) spectrum nih.govlumtec.com.twalfachemic.comoaepublish.com. Its molecular structure features an A-D-A or A-D-A'-D-A architecture incorporating a benzothiadiazole (BT) central core oaepublish.comacs.org. The deliberate design of this molecular framework, including the incorporation of specific electron-rich and electron-deficient moieties, plays a crucial role in defining its optoelectronic properties and ultimately, the performance of solar cells based on this material researchgate.net.

The structure of this compound includes electron-rich oxy groups and electron-deficient chloro and cyano groups, which influence the electron distribution within the molecule researchgate.net. This distribution, along with the molecule's coplanar backbone and C2 symmetry, contributes to its favorable properties for charge transport and exciton dissociation in bulk heterojunction OPVs researchgate.netrsc.org.

Key to optimizing the photovoltaic performance of this compound and its analogues is understanding the correlation between subtle structural modifications and their impact on critical parameters such as light absorption, energy levels, charge mobility, and film morphology.

Impact of End Groups and Halogenation:

The terminal acceptor groups in this compound analogues significantly influence their optoelectronic properties and solid-state microstructures acs.org. For instance, the introduction of highly electron-withdrawing chlorine atoms in the indene (B144670) end groups, as seen in this compound (BTIC-4Cl) compared to its non-chlorinated counterpart BT-IC, leads to a redshifted absorption spectrum and lower highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels oaepublish.comresearchgate.net. This tuning of energy levels is critical for maximizing the open-circuit voltage (Voc) in solar cells oaepublish.comresearchgate.net. The optical bandgap of this compound is reported to be around 1.31-1.33 eV, enabling significant absorption in the NIR region (650-1000 nm) oaepublish.comresearchgate.net.

Theoretical studies utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) have been instrumental in exploring the effect of replacing the chlorinated indene end-capper with different electron-withdrawing moieties in this compound based NFAs worldscientific.comworldscientific.com. These studies reveal that modifications to the end groups can tune the absorption profile, energy bandgap, and electron mobility, thereby affecting exciton dissociation and charge transport worldscientific.comworldscientific.com. For example, one study showed that a specific designed analogue, D3, exhibited a red-shifted absorption maximum and a lower energy bandgap compared to the reference this compound molecule, suggesting improved light harvesting and potentially better charge generation worldscientific.com. The binding energy, which relates to the ease of exciton dissociation, was also found to be lower in some designed analogues, indicating more efficient conversion of excitons into free charge carriers worldscientific.comworldscientific.com.

Influence on Morphology and Charge Transport:

Molecular packing and film morphology within the bulk heterojunction active layer are heavily influenced by the intermolecular interactions of the NFA molecules researchgate.net. In this compound, interactions such as Cl-S and Cl-Cl can promote enhanced molecular stacking, which is beneficial for charge transport and reducing recombination losses researchgate.netresearchgate.net. The ability to control these interactions through structural design is a key strategy for optimizing device performance.

Photovoltaic Performance Data:

The structure-property correlations discussed above directly translate into the photovoltaic performance of devices utilizing this compound and its analogues. When blended with appropriate polymer donors, this compound has demonstrated impressive power conversion efficiencies (PCEs).

The following table summarizes some reported performance data for devices using this compound and related materials:

| Acceptor | Donor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |

| BTCIC | PBDB-T | Binary | - | - | - | 9.3 | acs.org |

| BTCIC-4Cl | PBDB-T | Binary | 0.75 | 21.00 | - | 10.50 | oaepublish.com |

| This compound | PCE-10 | Binary (ST-OPV) | 0.695 | - | 0.71 | 7.2-7.3 | aip.orgosti.gov |

| This compound | PCE-10 | Ternary (with BEIT-4F) | 0.754 | - | 0.56 | 11.7 | aip.org |

| This compound | PCE-10 | Tandem (rear sub-cell with PTB7-Th:BEIT-4F) | - | - | - | 15.9 | mdpi.com |

Note: ST-OPV refers to Semitransparent Organic Photovoltaic cell.

These data highlight the impact of both the NFA structure and the choice of donor material on device performance. The chlorinated analogue, BTCIC-4Cl, shows a higher PCE in binary blends with PBDB-T compared to BTCIC oaepublish.comacs.org. Furthermore, incorporating this compound into ternary or tandem architectures has led to significantly enhanced PCEs by broadening absorption and optimizing charge utilization aip.orgmdpi.com.

The relationship between the molecular structure, particularly the end groups and core modifications, and the resulting electronic and optical properties dictates the efficiency of exciton generation, separation, and charge transport, which are all critical for high-performance organic solar cells. Continued research into the structure-property correlations of this compound analogues is essential for further optimizing their performance in photovoltaic applications.

Exciton and Charge Carrier Dynamics in Bt Cic Based Systems

Exciton (B1674681) Generation and Dissociation Mechanisms in Active Layers

Exciton generation in BT-Cic based active layers occurs upon the absorption of photons, particularly in the NIR spectrum where this compound exhibits significant absorption d-nb.info. Following photoexcitation, excitons are formed within the material. For efficient charge generation in OPVs, these excitons must dissociate into free charge carriers (electrons and holes) at the donor-acceptor interface within the bulk heterojunction (BHJ) film.

In systems incorporating this compound as an NFA alongside a donor material, exciton dissociation is primarily driven by the energy offsets between the donor and acceptor materials, specifically the electron affinity (EA) offset and the ionization energy (IE) offset at their interface researchgate.netmpg.de. These energy differences provide the necessary driving force to overcome the exciton binding energy and facilitate the separation of the electron and hole.

Research utilizing theoretical approaches such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) has been employed to investigate the influence of molecular structure, particularly the nature of end acceptor groups, on the electronic energy levels and charge transfer characteristics of this compound and its derivatives worldscientific.comworldscientific.comnih.govresearchgate.net. Analysis using the transition density matrix (TDM) can provide insights into the charge transfer process and, consequently, the ease of exciton dissociation within these molecules worldscientific.comnih.gov. A lower calculated exciton binding energy for this compound or its derivatives suggests that excitons can be more easily dissociated into free charge carriers worldscientific.comworldscientific.comresearchgate.net.

Charge Carrier Mobility and Transport Pathways

Efficient operation of organic electronic devices based on this compound requires effective transport of the generated charge carriers to their respective electrodes. Charge carrier mobility, referring to how quickly electrons and holes move through the material, is a critical parameter influencing device performance. This compound has been reported to possess decent charge mobility d-nb.info.

The morphology of the BHJ film, which describes the nanoscale arrangement and connectivity of the donor and acceptor materials, significantly influences charge transport pathways d-nb.inforesearchgate.net. Optimized morphology facilitates continuous pathways for electrons to reach the cathode and holes to reach the anode, minimizing trapping and recombination losses.

Theoretical investigations using DFT can also provide insights into the charge transport properties of this compound and its modified structures by examining factors such as reorganization energies for electron and hole transfer worldscientific.comworldscientific.comnih.govresearchgate.net. Lower reorganization energies suggest more efficient charge carrier transfer nih.gov. These computational studies help in understanding how molecular design impacts the intrinsic charge mobility within the material.

Recombination Dynamics within Bulk Heterojunction Films

Charge carrier recombination, where electrons and holes recombine before reaching the electrodes, is a primary loss mechanism in organic electronic devices that reduces the number of free carriers available to contribute to the photocurrent acs.org. Understanding and minimizing recombination losses are crucial for achieving high power conversion efficiencies.

In BHJ films containing this compound, recombination can occur through various pathways, including geminate recombination (recombination of an electron-hole pair originating from the same exciton before they fully separate) and non-geminate recombination (recombination of free electrons and holes from different excitons). Recombination losses can be observed as a distortion in transient photocurrent measurements used to probe carrier dynamics acs.org.

The presence of defects within the active layer can act as recombination sites for charge carriers researchgate.net. Strategies such as incorporating materials with electron-donating functional groups have been shown to help nullify these defects and reduce recombination researchgate.net.

Studies on energy loss in OPVs highlight non-radiative recombination as a significant factor limiting open-circuit voltage and efficiency osti.gov. The relationship between charge transfer energy loss and non-radiative recombination loss has been investigated in NFA-based systems, including those potentially incorporating molecules like this compound osti.gov. Achieving narrow electroluminescence linewidths in devices is often correlated with reduced non-radiative recombination nih.gov. Band tail recombination, associated with localized states within the energy gap, can also contribute to recombination losses in organic solar cells acs.org.

Photogeneration Efficiency and Quantum Yield Investigations

Photogeneration efficiency refers to the effectiveness with which absorbed photons are converted into usable charge carriers. Quantum yield is a measure of this efficiency. In the context of OPVs, the external quantum efficiency (EQE) is commonly used to quantify the number of electrons collected per incident photon at a specific wavelength d-nb.inforsc.org. The internal quantum efficiency (IQE) considers only the photons absorbed by the active layer d-nb.info.

Investigations into this compound based systems often involve measuring EQE spectra to assess their photoresponse and the efficiency of converting photons into photocurrent across different wavelengths d-nb.inforsc.org. This compound's absorption in the NIR region contributes to the photocurrent in this spectral range, and an increase in the NIR region of the IQE spectrum has been noted in some cases d-nb.info. High photocurrent generation efficiency has been reported in ternary devices that include this compound osti.gov. Specifically, the EQE of a cell containing this compound has been shown to reach significant values (e.g., 75%) within its absorption range (650 nm to 900 nm), indicating efficient charge collection from absorbed photons in this region osti.gov.

Device Engineering and Performance Optimization in Bt Cic Based Organic Solar Cells

Integration of BT-Cic as Non-Fullerene Acceptors in Photovoltaic Architectures

This compound is primarily integrated into organic solar cells as a non-fullerene acceptor, forming a bulk heterojunction (BHJ) with a suitable polymer or small molecule donor material. This BHJ structure, typically fabricated by spin-coating a mixture of donor and acceptor materials, allows for efficient exciton (B1674681) dissociation and charge transport. This compound has been successfully incorporated into inverted device structures, such as ITO/ZnO/Donor:this compound/MoO3/Ag osti.gov. Its use as a NIR-absorbing NFA is particularly relevant for extending the spectral response of OSCs, including in tandem cell architectures where a NIR-absorbing rear cell complements a visible-absorbing front cell aip.orgsigmaaldrich.com.

Donor-Acceptor Material Compatibility and Blending Ratios

The performance of this compound-based OSCs is highly dependent on the compatibility with the donor material and the precise blending ratio. This compound has been studied in conjunction with various donor materials, including polymers like PCE-10 and PTB7-Th researchgate.netaip.orgresearchgate.net. Achieving an ideal nanoscale interpenetrating network between the donor and acceptor phases is crucial for efficient exciton dissociation and charge transport rsc.org.

Research has explored different blending ratios to optimize device performance. For instance, a blend ratio of 1:1.5 (w/w) for PCE-10:this compound has been reported in single-junction and semitransparent devices osti.govdoi.org. In ternary blends, such as PCE-10:this compound:BEIT-4F, a ratio of 1:1.25:0.5 (w/w/w) resulted in the highest PCE, demonstrating the impact of blend composition on performance parameters like Voc and fill factor (FF) aip.org. The solubility of this compound in common organic solvents like chlorobenzene (B131634) (CB) and chloroform (B151607) (CF) facilitates solution processing for active layer fabrication researchgate.net.

Influence of Active Layer Morphology on Device Efficiency

The morphology of the active layer, referring to the nanoscale arrangement and distribution of donor and acceptor materials within the blend, significantly impacts the efficiency of this compound-based OSCs. An optimized morphology facilitates efficient exciton diffusion to the donor-acceptor interface, charge separation, and subsequent charge transport to the electrodes rsc.org. Studies using techniques like atomic force microscopy (AFM) have been employed to analyze the morphology of PCE-10:this compound blend films, investigating the effects of processing conditions such as thermal annealing doi.org. The presence of impurities, potentially arising from side reactions during blending, can influence packing disorder and device stability, highlighting the importance of controlled processing for maintaining desired morphology nih.govpnas.org.

Optimization of Interfacial Layers for Charge Extraction

Efficient charge extraction at the electrodes is critical for maximizing the performance of OSCs. This is achieved through the use of appropriate interfacial layers, such as electron transporting layers (ETLs) and hole transporting layers (HTLs). In this compound-based devices, materials like ZnO and MoOx are commonly employed as ETL and HTL, respectively osti.gov. The surface energy of these interfacial layers can influence the molecular orientation of NFAs like this compound, which in turn affects charge transport and device performance rsc.org. Optimization of these layers, including their thickness and composition, is essential for reducing charge recombination and improving charge collection efficiency.

Strategies for Maximizing Open-Circuit Voltage (Voc) in Devices

The open-circuit voltage (Voc) of an organic solar cell is primarily determined by the energy level offset between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO), as well as non-radiative energy losses. For this compound-based devices, strategies to maximize Voc include careful selection of donor materials with appropriate energy levels to achieve a suitable HOMO-LUMO offset rsc.orgresearchgate.net. While this compound is a low-bandgap acceptor designed for NIR absorption, which can sometimes lead to lower Voc compared to wider bandgap materials, research focuses on minimizing energy losses and optimizing the interfacial energetics to achieve respectable Voc values researchgate.netoaes.ccaip.org. Device morphology and charge recombination also play a role in determining Voc researchgate.net.

Advancement of Semitransparent Organic Solar Cells Utilizing this compound

This compound's strong absorption in the NIR region while being relatively transparent in the visible spectrum makes it a promising material for semitransparent organic solar cells (ST-OSCs) researchgate.netosti.govpku.edu.cn. These devices are attractive for applications like building-integrated photovoltaics (BIPV) and agricultural greenhouses osti.govpku.edu.cnucla.edu. By selectively absorbing NIR light, this compound allows visible light to pass through, enabling transparency. Achieving high-performance ST-OSCs with this compound involves optimizing the active layer composition, device structure (including transparent electrodes and interfacial layers), and managing the trade-off between PCE and average visible transmittance (AVT) pku.edu.cn. This compound has been used in ST-OSCs that have demonstrated promising PCE and AVT values osti.govpku.edu.cn.

Intermolecular Interactions and Morphological Considerations in Bt Cic Active Layers

Role of Intermolecular Interactions (e.g., Cl-S, Cl-Cl, π-π Stacking) in Film Formation

The introduction of chlorine atoms in BT-Cic has been shown to enhance intermolecular stacking and lead to more ordered molecular aggregates through Cl-Cl and Cl-S intermolecular interactions. researchgate.netmdpi.comresearchgate.net This is in contrast to analogues with hydrogen or fluorine, where less ordered packing of the end groups may be observed. acs.org The increased overlap of π-electrons facilitated by chlorine atoms benefits intermolecular packing and crystalline properties. mdpi.com this compound itself shows improved π-stacking, indicated by a characteristic diffraction peak in grazing incidence X-ray diffraction (GIXD) studies, suggesting a reduced π-stacking distance compared to similar compounds. umich.edu

Controlling Molecular Aggregation and Crystalline Order in Blends

Molecular aggregation and crystalline order within the active layer blend are critical for efficient charge transport and exciton (B1674681) dissociation. mdpi.comumich.eduacs.orgumich.edu The interplay between this compound and its blend partner (typically a polymer donor like PTB7-Th or PCE-10) dictates the degree and nature of aggregation and crystallinity. researchgate.netresearchgate.netmdpi.comrsc.orgumich.edu

The strong intermolecular interactions in this compound, particularly those involving chlorine, promote ordered molecular aggregates and improved stacking. researchgate.netmdpi.com This can lead to enhanced crystallinity in the non-fullerene acceptor component of the blend. mdpi.com The presence of this compound can guide the blend morphology, influencing the orientation of molecules, such as promoting face-on orientation, which is generally considered favorable for charge transport in OPVs. umich.edu

Side-chain engineering, although not explicitly detailed for this compound's specific side chains in the provided text, is a known strategy to balance solubility and crystallinity in NFAs, which in turn affects molecular aggregation and film morphology. acs.org

Phase Separation Dynamics in Bulk Heterojunction Morphologies

Bulk heterojunction (BHJ) morphology, characterized by interpenetrating networks of donor and acceptor materials, is essential for efficient charge separation and transport in OPVs. researchgate.netrsc.orgmpg.de The scale and purity of the phase separation domains significantly impact device performance. osti.gov

While desirable for charge separation, residual phase separation can occur in blends, potentially reducing charge separation efficiency. umich.edu Increasing the crystallinity of the NFA, such as this compound, is one approach to mitigate this issue. umich.edu Studies on blends involving this compound and other NFAs have investigated phase separation dynamics, with GIXD studies revealing diffraction peaks corresponding to different domain sizes depending on the blend composition. osti.gov For instance, a blend of PCE-10:this compound:TT-FIC with a specific ratio exhibited a smaller scale for phase separation compared to other ratios. osti.gov

The formation of a highly ordered 3D molecular packing in chlorinated NFAs, driven by interlocked interactions like Cl···S, can lead to ideal overlapped packing of end groups, which could influence the phase separation behavior in blends. acs.org

Impact of Processing Conditions on Active Layer Nanostructure

Processing conditions, such as the choice of solvent and deposition technique, significantly influence the nanostructure of the active layer, affecting molecular packing, aggregation, and phase separation. pnas.orgumich.educsic.es

This compound-based OPVs are typically prepared by spin-coating mixtures of donor and acceptor materials from a solution, with chlorobenzene (B131634) (CB) being a common solvent. pnas.org The temperature during the blending process can impact the molecular interactions and potential reactions (as discussed in Section 6.5). pnas.org

The inherent strong intermolecular interactions and planar structure of some NFAs, including those structurally related to this compound, can lead to well-ordered films even without post-deposition treatments like solvent vapor or thermal annealing. umich.edu However, processing conditions can still influence the degree of crystalline order and film homogeneity. csic.es Studies on other organic semiconductors have shown that different coating velocities during solution processing can result in varying degrees of crystalline order and electrical anisotropy in thin films. csic.es

Mitigation of Impurity Formation through End-Capping Exchange Reaction Control

A critical consideration in the processing of certain A-D-A type NFAs, including this compound, is the potential for end-capping exchange reactions. researchgate.netpnas.org This unintentional reaction can occur during the mixing of the blend solution, particularly at elevated temperatures, leading to the formation of impurity constituents. researchgate.netpnas.org

The vinyl groups linking the donor (D) and acceptor (A) moieties in A-D-A type NFAs can dissociate, resulting in reaction products with asymmetric dipolar and symmetric nonpolar molecular structures. researchgate.netpnas.org In ternary blends, this can lead to the presence of multiple chemical species beyond the intended donor and acceptors. researchgate.netpnas.org For instance, a mixture of BT-IC and this compound (also referred to as BTIC-4Cl) can form an asymmetric impurity molecule, BTIC-2Cl, which has a larger dipole moment than the precursor materials. pnas.org

These impurities can negatively impact device performance and reproducibility by interfering with photoinduced charge transfer, reducing charge generation efficiency, causing morphological instabilities, and increasing vulnerability to photodegradation. researchgate.netpnas.org

Crucially, the end-capping exchange reaction can be suppressed by controlling the blending process, specifically by using lower temperatures during solution preparation. pnas.org This highlights the importance of carefully controlled processing conditions to maintain the purity and optimize the morphology of this compound-based active layers.

Stability and Degradation Pathways in Bt Cic Photovoltaic Systems

Investigation of Long-Term Device Stability under Operational Conditions

Studies have investigated the long-term operational stability of OPVs utilizing BT-Cic, often in blends with polymer donors like PCE-10 rsc.orgrsc.orgpv-magazine.comumich.edu. Under continuous illumination simulating AM1.5G sunlight, devices containing PCE-10:this compound blends have shown varying degrees of stability depending on the device architecture and encapsulation rsc.orgrsc.orgpv-magazine.comumich.edu.

For instance, one study reported that PCE-10:this compound OPVs aged under 1 sun intensity simulated AM1.5G illumination experienced a decrease in bulk quantum efficiency (BQE) over time rsc.org. Another study on semitransparent OPVs using a PCE-10:this compound blend demonstrated remarkable operational stability, retaining 84.8% of their initial PCE after 1,008 hours under continuous illumination researchgate.net. With optimized device structures, including buffer layers and UV filters, extrapolated lifetimes (T80, the time until PCE drops to 80% of its initial value) exceeding 30 years under continuous 1 sun illumination at 55 °C have been projected for PCE-10:this compound devices rsc.orgpv-magazine.comumich.edu. However, other studies on ternary blends involving this compound have shown more rapid degradation, with PCE falling to less than 65% of the initial value within 265 hours under 10 suns intensity illumination researchgate.netpnas.orgnih.gov.

Thermal stability has also been investigated. Heating PCE-10:this compound OPVs in the dark at 45 °C showed changes in BQE characteristics and device parameters like Voff and Jsat over time rsc.org.

Analysis of Aging Effects on Bulk Quantum Efficiency and Device Parameters

Aging affects several key parameters in this compound-based OPVs, including PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) researchgate.net. The bulk quantum efficiency (BQE), which relates to recombination losses within the bulk heterojunction, has been shown to decrease with aging in PCE-10:this compound devices rsc.orgrsc.org.

In aged PCE-10:this compound devices, the Voff (voltage where photocurrent is zero) can decrease, while Jsat (saturation current) may also decrease rsc.orgrsc.org. Changes in these parameters indicate increased recombination losses and altered charge transport properties within the aged active layer rsc.orgimperial.ac.uk. The fill factor and Jsc are often the parameters most sensitive to degradation, showing significant drops upon aging researchgate.net.

Data from aging studies can be presented to show the evolution of these parameters over time under specific stress conditions.

| Aging Time (h) | Normalized PCE (%) | Normalized Voc (%) | Normalized Jsc (%) | Normalized FF (%) | Illumination (suns) | Temperature (°C) | Reference |

| 0 | 100 | 100 | 100 | 100 | 1 | RT | researchgate.net |

| 3000 | ~94 | ~99 | ~95 | ~99 | 1 | RT | researchgate.net |

| 265 | <65 | - | - | - | 10 | RT | researchgate.netpnas.orgnih.gov |

| 1008 | 84.8 | - | - | - | Continuous | RT | researchgate.net |

| 1900 | >80 | - | - | - | 1 | 55 | rsc.orgpv-magazine.comumich.edu |

Note: "RT" indicates room temperature. Data is approximate and extracted from figures and text in the cited sources.

Morphological changes, such as phase separation or aggregation of the organic materials, can occur during aging and contribute to the reduction of the donor/acceptor interface area, hindering exciton (B1674681) separation and charge transport, thus affecting Jsc and FF nih.govsioc-journal.cn.

Identification of Chemical Degradation Mechanisms in Active Materials

Chemical degradation plays a significant role in the instability of NFA-based OPVs, including those using this compound polyu.edu.hkrsc.orgnih.gov. One identified mechanism involves photo-oxidation, where the active materials react with oxygen under illumination nih.govsioc-journal.cn. UV photons in sunlight can contribute to the dissociation of weak bonds within the NFA structure, particularly at terminal moieties and vinylene π-bridge linkages polyu.edu.hkpv-magazine.com.

In ternary blends containing multiple NFAs, including this compound, end-capping exchange reactions have been observed, particularly at elevated processing temperatures researchgate.netpnas.orgnih.gov. This reaction can lead to the formation of asymmetric dipolar molecules as impurities pnas.orgnih.gov. These impurities can influence device reproducibility and long-term reliability by affecting charge transfer and introducing packing disorder, making the blend more vulnerable to photodegradation pnas.orgnih.gov. The presence of these dipolar reaction products has been correlated with significant degradation in PCE and FF pnas.orgnih.gov.

Interactions between the active layer and buffer layers can also contribute to degradation. For example, photocatalytic reactions between the bulk heterojunction and ZnO electron transport layers have been identified as a major cause of photodegradation in NFA-based OPVs researchgate.netresearchgate.net.

Strategies for Enhancing Photovoltaic Device Longevity

Several strategies have been explored to enhance the longevity of OPVs incorporating this compound. These approaches focus on material design, device architecture, and encapsulation.

Interfacial Engineering: Inserting buffer layers between the active layer and charge transport layers can protect the active layer from degradation. For instance, using an ultra-thin buffer layer, such as fullerene derivatives or a self-assembled monolayer (IC-SAM), between the bulk heterojunction and the ZnO interlayer can passivate surface defects on ZnO and suppress photocatalytic reactions rsc.orgrsc.orgumich.eduresearchgate.netresearchgate.net. A layer of C70 has also been used as a buffer rsc.orgpv-magazine.comumich.edu.

UV Filtering: Integrating a UV filtering layer on the glass substrate can prevent high-energy UV photons from reaching and degrading the sensitive organic active layer rsc.orgpv-magazine.comumich.edu.

Molecular Design: Modifying the molecular structure of NFAs can improve their intrinsic stability polyu.edu.hkrsc.orgaip.org. While specific design strategies for this compound itself to enhance stability weren't detailed in the search results beyond its initial design with chlorine atoms for electron affinity researchgate.net, general NFA stability can be improved by avoiding structures prone to detrimental reactions like end-capping exchange researchgate.netpnas.orgnih.gov and by engineering side chains rsc.orgaip.org. Halogenation has also been reported to improve stability in some NFA systems rsc.orgaip.org.

Processing Conditions: Controlling processing temperatures can mitigate undesirable chemical reactions, such as the end-capping exchange observed in some ternary blends containing this compound pnas.orgnih.gov. Processing at lower temperatures can suppress the formation of detrimental impurities pnas.orgnih.gov.

Encapsulation: Proper encapsulation is crucial to prevent the ingress of oxygen and moisture, which are major contributors to OPV degradation nih.govfrontiersin.orgsioc-journal.cn. Encapsulated devices generally show significantly improved stability umich.edu.

These strategies, particularly the combination of interfacial engineering and UV filtering, have demonstrated the potential to achieve significantly extended operational lifetimes for this compound-based OPVs rsc.orgpv-magazine.comumich.edu.

Future Research Directions and Translational Perspectives for Bt Cic Analogues

Development of Novel BT-Cic Derivatives for Enhanced Performance

Halogenation, specifically chlorination, has been demonstrated as an effective strategy for modifying BT-IC to synthesize this compound (BTIC-4Cl), resulting in improved molecular planarity and a significant red-shift in the absorption spectrum, leading to a bandgap of 1.33 eV. This highlights the potential of targeted halogen substitution to tune electronic structures, enhance light absorption, and increase the external quantum efficiency (EQE) and short-circuit current density (Jsc). Furthermore, modifications can influence the open-circuit voltage (Voc) by stabilizing molecular energy levels and reducing energy losses.

Future work in this area will likely involve the synthesis and characterization of a wide range of this compound derivatives with precisely engineered molecular structures. The aim is to fine-tune energy levels, broaden and intensify absorption spectra, improve charge transport properties, and enhance intrinsic molecular stability. Asymmetric modification of terminal groups, for example, could offer a subtle approach to adjusting energy levels and intramolecular charge transfer characteristics.

Multi-Component Blending Strategies for Advanced Photovoltaic Systems

Multi-component organic solar cells, including ternary and quaternary blends, offer significant advantages over binary systems, such as broader and more intense optical absorption, more effective charge separation, transport, and extraction, and improved device stability. This compound, as a strong NIR-absorbing NFA, is a promising candidate for incorporation into multi-component blends to extend the spectral response of the active layer.

However, the morphology of multi-component systems is complex and challenging to control. A critical challenge identified in ternary blends involving A-D-A type NFAs like BT-IC and this compound is the potential for end-capping exchange reactions during processing, which can lead to the formation of impurity constituents. These impurities can negatively impact charge transfer processes, device reproducibility, and long-term stability.

Future research will need to focus on developing strategies to mitigate or eliminate these undesirable reactions, potentially through careful molecular design of the NFAs and optimization of blending processes. Furthermore, systematic studies are required to understand the complex interplay between multiple components in the active layer and their influence on blend morphology, charge dynamics, and device performance. The goal is to rationally design multi-component systems that leverage the strengths of this compound analogues while maintaining high purity and controlled morphology for improved efficiency and stability.

Computational Screening and High-Throughput Design of Next-Generation Acceptors

Computational methods, such as DFT and TD-DFT, play a crucial role in accelerating the discovery and design of novel organic semiconductor materials, including this compound analogues. These methods enable the in silico prediction of key optoelectronic properties, such as energy levels, band gaps, absorption spectra, and charge transfer characteristics, before experimental synthesis.

High-throughput computational screening allows for the rapid evaluation of large libraries of potential molecular structures, identifying promising candidates with desired properties for specific applications like OPVs. This approach can significantly reduce the time and resources required for materials development compared to traditional experimental methods alone.

Future directions in this area involve the development and application of more advanced computational techniques, including machine learning algorithms, to predict structure-property relationships and guide the design of next-generation this compound analogues. This includes designing molecules with tailored energy levels, enhanced light-harvesting capabilities, and improved charge mobility. Computational studies can also provide insights into molecular packing and morphology, which are critical for optimizing the performance of bulk heterojunction solar cells.

Fundamental Understanding of Charge Transfer and Energy Loss Mechanisms in this compound Systems

A fundamental understanding of the photophysical processes, particularly charge transfer and energy loss mechanisms, within this compound-based organic solar cells is essential for further performance improvements. Energy losses in OPVs, which limit the open-circuit voltage, are influenced by factors such as charge transfer state energy loss, non-radiative recombination, exciton (B1674681) binding energy, and electron-phonon coupling.

Research on NFAs, including those structurally related to this compound, has shown that they can help reduce energy losses compared to fullerene acceptors. Understanding how the molecular structure of this compound and its analogues influences these loss mechanisms is crucial. Studies involving techniques like transient absorption spectroscopy and electroluminescence can provide insights into charge transfer state energetics and recombination pathways.

Future research should aim to establish a more detailed theoretical framework linking the molecular structure and morphology of this compound blends to their charge generation, transport, and recombination dynamics. This includes investigating the role of intramolecular and intermolecular interactions, molecular packing, and blend morphology on exciton dissociation, charge separation efficiency, and minimizing non-radiative recombination losses. A deeper understanding of these fundamental processes will guide the rational design of materials and device architectures for higher efficiency and improved stability in this compound-based photovoltaic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.